(5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring, chlorinated phenyl groups, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps. The starting materials often include chlorinated phenyl derivatives and nitrophenyl derivatives. The reaction conditions may involve the use of solvents such as toluene and catalysts to facilitate the formation of the diazinane ring and the incorporation of the various substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of nitro groups or the reduction of other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary from mild to harsh, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions can include various substituted derivatives, oxidized or reduced forms of the compound, and other complex molecules depending on the specific reaction pathway .
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties .
Biology
In biological research, this compound can be used to study the effects of various substituents on biological activity. It may also be used in the development of new biochemical assays and as a tool for probing biological pathways .
Medicine
Its unique structure may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications .
Mechanism of Action
The mechanism of action of (5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazinane derivatives and chlorinated phenyl compounds. Examples include dichloroaniline and various polycyclic aromatic compounds .
Uniqueness
What sets (5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione apart is its unique combination of substituents and its potential for diverse applications. The presence of both chlorinated and nitrophenyl groups, along with the diazinane ring, provides a unique chemical framework that can be exploited for various purposes .
Properties
IUPAC Name |
(5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O6/c1-15-2-4-16(5-3-15)14-35-22-11-6-17(13-21(22)26)12-20-23(30)27-25(32)28(24(20)31)18-7-9-19(10-8-18)29(33)34/h2-13H,14H2,1H3,(H,27,30,32)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYFYDBOQOVEJA-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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